molecular formula C15H17N3O4S B2391808 (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 2-(o-tolyloxy)acetate CAS No. 877648-51-6

(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 2-(o-tolyloxy)acetate

Cat. No.: B2391808
CAS No.: 877648-51-6
M. Wt: 335.38
InChI Key: WXKSYPJIROLYEE-UHFFFAOYSA-N
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Description

The compound "(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 2-(o-tolyloxy)acetate" features a 1,2,4-triazin-5-one core substituted with a methyl group at position 6, a methylthio group at position 3, and an ester-linked 2-(o-tolyloxy)acetate moiety. This structure combines a heterocyclic backbone with lipophilic and electron-donating substituents, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 2-(2-methylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-10-6-4-5-7-12(10)21-8-13(19)22-9-18-14(20)11(2)16-17-15(18)23-3/h4-7H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKSYPJIROLYEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)OCN2C(=O)C(=NN=C2SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 2-(o-tolyloxy)acetate typically involves multiple steps. One common method includes the reaction of 6-methyl-3-methylsulfanyl-1,2,4-triazine-5-one with a suitable alkylating agent to introduce the methyl group. This is followed by the esterification of the resulting intermediate with 2-(2-methylphenoxy)acetic acid under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 2-(o-tolyloxy)acetate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazine ring can be reduced under specific conditions to form different derivatives.

    Substitution: The phenoxyacetate moiety can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced triazine derivatives.

    Substitution: Substituted phenoxyacetate derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 2-(o-tolyloxy)acetate can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 2-(o-tolyloxy)acetate involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and proteins, modulating their activity. The phenoxyacetate moiety can also interact with cellular receptors, influencing various biological pathways.

Comparison with Similar Compounds

Structural Comparison

The target compound shares structural motifs with several heterocyclic derivatives:

  • Triazole Derivatives: 4-p-Tolyl-5-o-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol (): Contains a 1,2,4-triazole core with o-tolyloxymethyl and thiol groups. The absence of the triazinone ring and methylthio substituent differentiates it from the target compound, but the shared o-tolyloxy group suggests similar synthetic strategies for aryloxy incorporation . Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one derivatives (): Features a fused thiazolo-triazole core with an acetoxy group. Unlike the target compound, this structure lacks the methylthio substituent but includes a methoxy-phenyl group, highlighting variability in ester-linked aromatic systems .
  • Thiazolidinone and Pyrimidine Derivatives: N-(2-aryl-4-oxo-thiazolidin-3-yl)-acetamides (): Utilize thiazolidinone cores with aryloxyacetamide side chains. These compounds prioritize sulfur-containing heterocycles but lack the triazinone backbone . Methyl (6-methyl-4-oxo-2-thioxo-tetrahydropyrimidin-5-yl)acetate (): A pyrimidine derivative with a thioxo group and ester functionality. Its lower molecular weight (214.24 g/mol) compared to the target compound (353.35 g/mol) reflects differences in core complexity .

Physicochemical Properties

Compound Name Core Structure Molecular Weight (g/mol) Key Substituents Solubility & Stability Insights
Target Compound 1,2,4-Triazin-5-one 353.35 6-methyl, 3-(methylthio), o-tolyloxyacetate High lipophilicity due to methylthio and aryloxy groups; ester group may confer hydrolysis susceptibility .
4-p-Tolyl-5-o-tolyloxymethyl-4H-triazole-3-thiol 1,2,4-Triazole ~290 (estimated) p-Tolyl, o-tolyloxymethyl, thiol Thiol group may reduce stability compared to methylthio .
Thiazolo-triazolone derivative () Thiazolo[3,2-b]triazole ~380 (estimated) 4-Acetoxy-3-methoxyphenyl, p-tolyl Acetate ester similar to target; methoxy group enhances polarity .
Methyl tetrahydropyrimidin acetate () Tetrahydropyrimidin 214.24 Methyl, thioxo, acetate ester Lower molecular weight improves aqueous solubility .

Stability and Degradation

  • The methylthio group in the target compound may improve oxidative stability compared to thiol-containing analogs (e.g., ) .
  • The ester linkage is prone to hydrolysis under acidic/basic conditions, similar to acetate esters in and .

Data Table: Key Comparative Metrics

Compound Name Core Structure Molecular Weight (g/mol) Notable Substituents Synthesis Method Biological Activity (If Reported)
Target Compound 1,2,4-Triazin-5-one 353.35 Methylthio, o-tolyloxyacetate Hypothesized esterification Not reported
4-p-Tolyl-5-o-tolyloxymethyl-4H-triazole-3-thiol 1,2,4-Triazole ~290 o-Tolyloxymethyl, thiol Reflux with isothiocyanate in EtOH Not specified
Thiazolo-triazolone derivative Thiazolo[3,2-b]triazole ~380 Acetoxy, methoxy, p-tolyl Unspecified Not specified
Piroxicam analog 13d () Isoxicam ~350 (estimated) Aryl, carboxamide Docking-guided synthesis Anti-HIV (EC₅₀: 20–25 µM)
Methyl tetrahydropyrimidin acetate Tetrahydropyrimidin 214.24 Thioxo, acetate ester Commercial synthesis Not reported

Biological Activity

The compound (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 2-(o-tolyloxy)acetate is a triazine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H20N4O5SC_{17}H_{20}N_{4}O_{5}S, with a molecular weight of approximately 440.49 g/mol. The structure features a triazine core with methylthio and tolyloxy functional groups, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the triazine ring.
  • Introduction of the methylthio group.
  • Esterification with o-tolyloxyacetic acid.

These synthetic routes often require specific catalysts and solvents to optimize yield and purity .

Biological Activity

Preliminary studies indicate that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound shows promising results against several bacterial strains, suggesting potential as an antibiotic agent.
  • Antitumor Properties : Initial assays indicate that it may inhibit cancer cell proliferation through modulation of specific signaling pathways .
  • Anti-inflammatory Effects : Research suggests that it could reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases .

The proposed mechanism of action involves interaction with specific enzymes or receptors. The triazine ring and functional groups may facilitate binding to biological targets, leading to inhibition or activation of critical pathways. For instance:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation or inflammation.
  • Receptor Modulation : It could interact with receptors that play roles in pain and immune responses .

Case Studies

  • Antimicrobial Testing : A study evaluated the compound against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition at concentrations as low as 100 µg/mL, comparable to established antibiotics .
  • Antitumor Activity : In vitro studies on various cancer cell lines showed that the compound reduced cell viability by up to 70% at a concentration of 10 µM after 48 hours of exposure . Further investigations are needed to elucidate the underlying mechanisms.
  • Anti-inflammatory Effects : In a model of acute inflammation, administration of the compound significantly reduced edema compared to control groups, suggesting its potential use in treating inflammatory conditions .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar classes of compounds is provided below:

Compound TypeBiological ActivityStructural Features
Triazole DerivativesAntifungal, AntibacterialFive-membered ring with nitrogen atoms
Sulfonamide AntibioticsAntibacterialSulfonamide group attached to aromatic rings
Benzothiazole CompoundsAnticancer, AntimicrobialBenzene ring fused with thiazole

The unique combination of functional groups in this compound suggests distinct biological activities not present in these other classes of compounds .

Q & A

Q. What are the standard synthetic routes for (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 2-(o-tolyloxy)acetate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of triazine precursors and esterification. For example, analogous triazole derivatives are synthesized via refluxing with sodium acetate in acetic acid (2–5 hours) to form crystalline precipitates, followed by recrystallization from DMF/acetic acid mixtures . Optimization includes solvent selection (e.g., acetic acid for cyclization) and alkali substitution (e.g., sodium acetate) to improve yield and purity . Monitoring reaction progress via TLC and adjusting reflux duration are critical for reproducibility .

Q. Which spectroscopic and chromatographic techniques are essential for confirming the compound’s structure?

  • Methodological Answer : Structural confirmation requires a combination of:
  • Elemental analysis to verify stoichiometry.
  • IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester moiety) .
  • ¹H/¹³C NMR to resolve methylthio, triazinone, and o-tolyloxy proton environments .
  • LC-MS for molecular weight validation and purity assessment (>95% by HPLC) .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound?

  • Methodological Answer :
  • Solubility : Typically soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Solubility profiles should be determined experimentally using UV-Vis spectrophotometry .
  • Stability : Sensitive to hydrolysis under acidic/basic conditions. Store at –20°C in inert atmospheres. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can contradictory bioactivity results across studies be resolved, particularly for anticancer or antimicrobial assays?

  • Methodological Answer : Discrepancies may arise from variations in:
  • Assay conditions (e.g., cell line specificity, incubation time). Standardize protocols using reference compounds (e.g., doxorubicin for cytotoxicity) .
  • Compound purity : Re-synthesize and re-test batches with ≥98% purity (confirmed by LC-MS) .
  • Mechanistic studies : Use binding assays (e.g., SPR, ITC) to validate target interactions and compare with structurally similar derivatives (e.g., thiazolo-triazole analogs) .

Q. What strategies are effective for optimizing regioselectivity in triazinone functionalization?

  • Methodological Answer :
  • Protecting groups : Temporarily block reactive sites (e.g., methylthio groups) during alkylation/arylation steps .
  • Catalytic systems : Use Pd-mediated cross-coupling for selective o-tolyloxy acetate attachment .
  • Computational modeling : DFT calculations predict electrophilic/nucleophilic sites on the triazinone core to guide synthetic routes .

Q. How can in vitro bioactivity data be translated into in vivo models for therapeutic potential assessment?

  • Methodological Answer :
  • ADMET profiling : Evaluate pharmacokinetics (e.g., plasma protein binding, metabolic stability in liver microsomes) .
  • Dose-response studies : Establish MTD (maximum tolerated dose) in rodent models using incremental dosing (5–50 mg/kg) .
  • Mechanistic validation : Use knockout animal models or RNAi to confirm target engagement in disease pathways .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?

  • Methodological Answer :
  • Non-linear regression (e.g., GraphPad Prism) to calculate IC₅₀ values with 95% confidence intervals .
  • ANOVA with post-hoc tests (e.g., Tukey’s) for comparing multiple treatment groups.
  • Synergy analysis (e.g., Chou-Talalay method) for combination therapies .

Q. How can conflicting NMR spectral assignments be resolved for structurally complex derivatives?

  • Methodological Answer :
  • 2D NMR techniques (HSQC, HMBC) to correlate proton and carbon environments .
  • Isotopic labeling : Introduce ¹³C at suspected ambiguous positions (e.g., methylthio group) .
  • Comparative analysis : Cross-reference with spectra of analogous compounds (e.g., triazole-thioacetates) .

Experimental Design

Q. What controls are critical in assessing the compound’s stability under varying pH conditions?

  • Methodological Answer :
  • Negative controls : Incubate compound in pH 7.4 buffer (mimic physiological conditions) .
  • Positive controls : Use hydrolytically labile esters (e.g., aspirin) to validate assay sensitivity .
  • Analytical controls : Monitor degradation products via LC-MS at t = 0, 24, 48 hours .

Q. How should researchers design structure-activity relationship (SAR) studies for triazinone derivatives?

  • Methodological Answer :
  • Scaffold diversification : Synthesize analogs with substituent variations (e.g., halogenation, methoxy groups) .
  • Bioisosteric replacement : Swap methylthio with sulfoxide/sulfone groups to modulate reactivity .
  • 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate electronic/steric features with bioactivity .

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